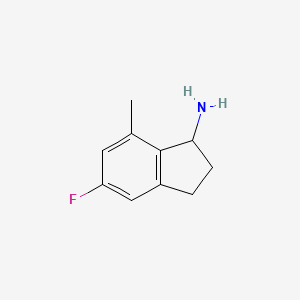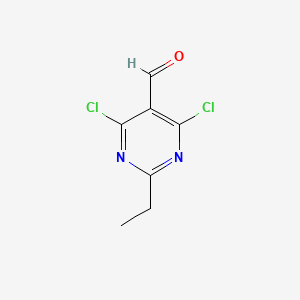![molecular formula C14H10O4 B12952764 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound characterized by the presence of two hydroxyl groups and two aldehyde groups on a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dihydroxybiphenyl, which is commercially available or can be synthesized from biphenyl through hydroxylation.
Formylation: The introduction of aldehyde groups is achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, where the hydroxylated biphenyl is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is typically carried out under reflux conditions, with careful control of temperature and reaction time to ensure the selective formation of the desired dicarbaldehyde product.
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aldehyde groups are converted to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde groups to primary alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ligands for coordination chemistry and precursors for polymer synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
作用机制
The mechanism by which 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on its specific application:
Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and covalent modifications. This interaction can inhibit or activate specific biochemical pathways.
Catalysis: In coordination chemistry, it can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions.
相似化合物的比较
Similar Compounds
2,2’-Dihydroxybiphenyl: Lacks the aldehyde groups, making it less reactive in certain synthetic applications.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Differently substituted, leading to variations in reactivity and applications.
2,2’-Dihydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical behavior.
Uniqueness
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the biphenyl scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
属性
分子式 |
C14H10O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
3-(3-formyl-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O4/c15-7-9-3-1-5-11(13(9)17)12-6-2-4-10(8-16)14(12)18/h1-8,17-18H |
InChI 键 |
NEHGPDMEZCHDIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=CC=CC(=C2O)C=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


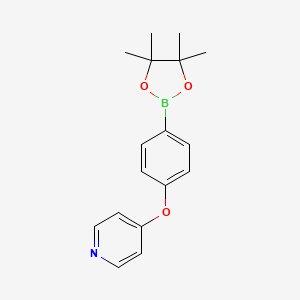

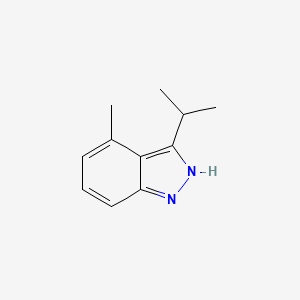
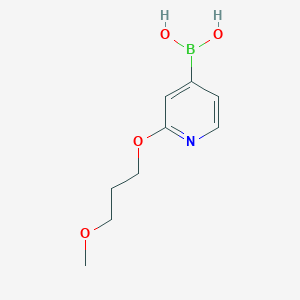
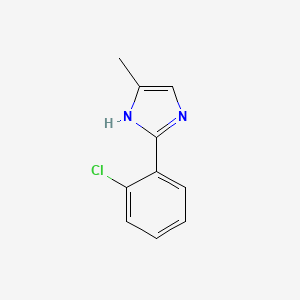
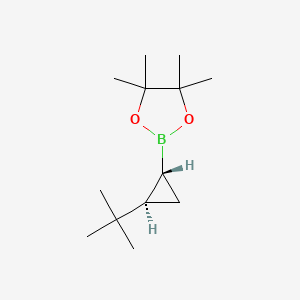
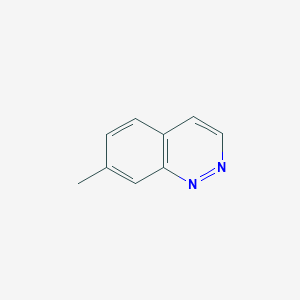
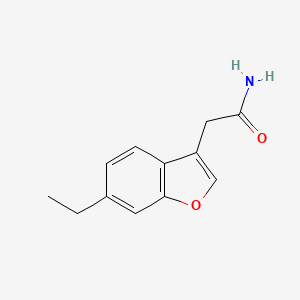
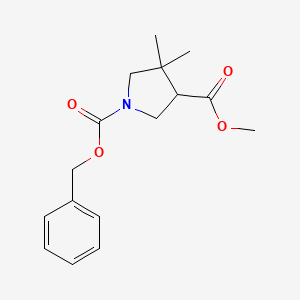
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
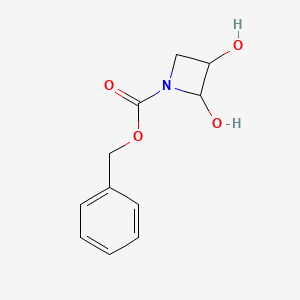
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
